REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[C:5]#N.[NH2-:11].[Na+].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.[Cl-:18].[NH4+].[CH2:20]1COCC1>>[Cl:18][C:2]1[CH:3]=[C:4]([C:5]2([C:20]#[N:11])[CH2:13][CH:15]2[CH2:16][OH:17])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
upon stirring
|
Type
|
TEMPERATURE
|
Details
|
was warmed to ambient temperature over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The brown mixture was cooled to −25° C.
|
Type
|
STIRRING
|
Details
|
The golden brown mixture was stirred at −25° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 15° C. over 8 h
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
The dark red-colored mixture was poured
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(C(C1)CO)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |